molecular formula C12H22ClN B129922 3-Ethyladamantan-1-amine hydrochloride CAS No. 80121-67-1

3-Ethyladamantan-1-amine hydrochloride

Cat. No. B129922
CAS RN: 80121-67-1
M. Wt: 215.76 g/mol
InChI Key: SLOLBBCVFZRLLS-UHFFFAOYSA-N
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Description

3-Ethyladamantan-1-amine hydrochloride is a chemical compound with the CAS Number: 80121-67-1 . It has a molecular weight of 215.77 and its IUPAC name is (1s,3s,5R,7S)-3-ethyladamantan-1-amine hydrochloride .


Synthesis Analysis

The synthesis of similar compounds like 1-adamantylamine from 1-bromoadamantane and formamide via N-(1-adamantyl)-formamide has been reported . The preparation of N-(1-adamantyl)-formamide from 1-bromoadamantane is a key step with a yield of 94%, followed by the hydrolysis of N-(1-adamantyl)-formamide with an aqueous solution of HCl to give 1-adamantylamine in high yield .


Molecular Structure Analysis

The molecular structure of 3-Ethyladamantan-1-amine hydrochloride is represented by the formula C12H21N · HCl . The InChI code for this compound is 1S/C12H21N.ClH/c1-2-11-4-9-3-10 (5-11)7-12 (13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H .


Physical And Chemical Properties Analysis

3-Ethyladamantan-1-amine hydrochloride is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis and Derivatives : 3-Ethyladamantan-1-amine hydrochloride has been synthesized using a convenient and rapid three-step reaction sequence. Additionally, various derivatives of this compound, such as 3-fluoro-1-(N-adamantyl) benzamide, have been prepared and characterized using standard methods (Anderson, Burks, & Harruna, 1988).
  • Synthesis of Analogous Compounds : The compound has similarities in synthesis methods to other amines such as 2-alkoxypentan-3-amine hydrochloride, highlighting its relevance in the field of medicinal chemistry (Zhang Ping-rong, 2009).

Biological and Pharmaceutical Applications

  • Tritium Labeling for ADME Study : Tritium-labeled analogs of 3-Ethyladamantan-1-amine hydrochloride have been developed for use in human ADME (Absorption, Distribution, Metabolism, and Excretion) studies, demonstrating its potential in pharmacokinetic research (Hong et al., 2008).
  • Molecular Basis of Drug Resistance : Studies on the molecular basis of resistance to 1-aminoadamantane hydrochloride, a related compound, have provided insights into the interactions of virus proteins and potential drug targets. This suggests its relevance in the study of antiviral resistance mechanisms (Hay et al., 1986).

Material Science and Chemistry

  • Supramolecular Compounds Synthesis : The compound has been used in the synthesis of supramolecular compounds involving 1-aminoadamantane and crown ethers. These compounds have been characterized for their crystal structures and dielectric properties, indicating applications in materials science (Fu, Zhao, & Ge, 2011).
  • Application in Microencapsulation : Derivatives of 3-Ethyladamantan-1-amine hydrochloride have been used in microencapsulation processes. This demonstrates its utility in the field of drug delivery and pharmaceutical formulation (Yang, Ren, & Xie, 2011).

properties

IUPAC Name

3-ethyladamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOLBBCVFZRLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512744
Record name 3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyladamantan-1-amine hydrochloride

CAS RN

80121-67-1
Record name 3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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